molecular formula C18H20FN3O B3014411 4-(4-fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide CAS No. 896573-66-3

4-(4-fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide

Cat. No.: B3014411
CAS No.: 896573-66-3
M. Wt: 313.376
InChI Key: FUZKYNAEOLZSNO-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide ( 896573-66-3) is a chemical compound of significant interest in medicinal chemistry and pharmacological research, supplied for laboratory use only. This compound, with the molecular formula C 18 H 20 FN 3 O and a molecular weight of 313.38 g/mol, belongs to a class of piperazinyl urea derivatives . Compounds with this core structure have been investigated as potent modulators of Fatty Acid Amide Hydrolase (FAAH) , a key enzyme in the endocannabinoid system . Research into FAAH modulators is critical for exploring new therapeutic pathways for a range of neurological and inflammatory conditions. The structural motif of the piperazine-1-carboxamide urea is a recognized pharmacophore in drug discovery, known for its ability to form key hydrogen bonds within enzyme active sites, thereby influencing inhibitor potency and selectivity . The specific arrangement of the 4-fluorophenyl and 2-methylphenyl (o-tolyl) substituents on the piperazine carboxamide core defines the properties and research applications of this compound. It is provided as a high-purity material to ensure reliable and reproducible experimental results. Please note : This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O/c1-14-4-2-3-5-17(14)20-18(23)22-12-10-21(11-13-22)16-8-6-15(19)7-9-16/h2-9H,10-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZKYNAEOLZSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide typically involves the reaction of 4-fluoroaniline with 2-methylphenylpiperazine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antipsychotic properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key analogs differ in substituent patterns on the arylpiperazine and carboxamide moieties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Piperazine Ring) Substituents (Carboxamide) Yield (%) Melting Point (°C) Key Biological Activity
Target Compound 4-(4-Fluorophenyl) N-(2-Methylphenyl) Not reported Not reported Not explicitly reported in evidence
A3 () 4-(4-Fluorophenyl) N-(4-Fluorophenyl) 57.3 196.5–197.8 PARP inhibition (IC₅₀ data not provided)
A4 () 4-(4-Chlorophenyl) N-(2-Chlorophenyl) 45.2 197.9–199.6 Antiproliferative activity (cell line data not specified)
A15 () 4-(4-Trifluoromethylphenyl) N-(4-Trifluoromethylphenyl) 48.1 198.8–200.6 Not explicitly reported
BCTC () 4-(3-Chloropyridin-2-yl) N-(4-tert-Butylphenyl) Not reported Not reported TRPV1 antagonism (IC₅₀ = 6–20 nM)
Compound 22 () 4-[4-Cyano-3-(trifluoromethyl)phenyl] N-(4-Fluorophenyl) Not reported Not reported Androgen receptor antagonism (IC₅₀ = 0.47 µM)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Fluorine (A3, Target) and chlorine (A4) enhance metabolic stability and influence receptor binding. The 4-fluorophenyl group in the Target Compound and A3 may improve CNS penetration compared to bulkier substituents like trifluoromethyl (A15) .
  • Thermal Stability : Melting points for analogs range from 184.9–207.5°C, correlating with substituent polarity and crystallinity. Chlorinated derivatives (A4, A6) exhibit higher melting points than fluorinated analogs .

Key Challenges :

  • Regioselectivity : Para-substitution on the piperazine ring is favored due to electronic effects, but ortho/meta-substituted analogs require directed metallation or protective group strategies .
  • Purification : High-polarity derivatives (e.g., A15 with trifluoromethyl groups) necessitate chromatographic purification, reducing overall yield .

Key Insights :

  • TRPV1 Modulation : BCTC’s 3-chloropyridinyl and tert-butyl groups confer high TRPV1 affinity, whereas the Target Compound’s fluorophenyl and methyl groups may favor alternative targets (e.g., serotonin or dopamine receptors) .
  • Enzyme Inhibition : Fluorine substitution (Target, A3) is associated with enhanced FAAH or PARP inhibition in analogs, though specific data for the Target Compound are lacking .
  • Selectivity : Carboxamide linkers (e.g., Target Compound) are critical for dopamine D3 receptor selectivity, as demonstrated in , where carbonyl removal reduced D3R binding by >100-fold .

Recommendations :

  • Conduct SAR studies to compare the Target Compound’s affinity for TRPV1, 5-HT1A, and dopamine receptors.
  • Optimize synthetic routes to improve yield and purity for in vivo testing.

Biological Activity

4-(4-fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide is a synthetic compound belonging to the piperazine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H20FN3O
  • CAS Number : 730950-19-3

The presence of the fluorine atom in its structure enhances the compound's lipophilicity and stability, which are crucial for its interaction with biological targets.

The biological activity of this compound primarily involves:

  • Receptor Interaction : The compound has been studied for its potential to interact with various receptors, including serotonin and dopamine receptors. These interactions can modulate neurotransmitter systems, influencing mood and behavior.
  • Enzyme Inhibition : Research indicates that this compound may inhibit enzymes involved in metabolic processes, potentially affecting pathways related to pain perception and neuroprotection.

Pharmacological Studies

  • Neuropharmacology :
    • Studies have shown that this compound exhibits properties that could be beneficial in treating anxiety and depression by modulating serotonin levels.
    • It has demonstrated potential as an antagonist of the NK(1) receptor, which is implicated in stress responses and pain modulation .
  • Antitumor Activity :
    • Preliminary findings suggest that this compound may possess anti-tumor properties. In vitro studies have indicated activity against various cancer cell lines, warranting further investigation into its mechanism of action against tumors.
  • Anticonvulsant Effects :
    • There is emerging evidence supporting its neuroprotective effects, indicating potential applications in epilepsy treatment through modulation of neurotransmitter systems.

Comparative Analysis with Similar Compounds

Compound NameUnique FeaturesBiological Activity
4-(4-chlorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamideChlorine instead of fluorineVaries in receptor affinity
4-(5-bromo-2-methylphenyl)-N-(3-fluorophenyl)piperazine-1-carboxamideBromine substitutionPotentially altered biological activity
4-(5-nitro-2-methylphenyl)-N-(2-fluorophenyl)piperazine-1-carboxamideNitro group introduces different propertiesDifferent reactivity profile

Study 1: NK(1) Receptor Antagonism

In a study focused on developing NK(1) receptor antagonists, this compound was identified as a potent inhibitor with favorable pharmacokinetic properties. This compound's ability to selectively bind to the NK(1) receptor suggests significant implications for treating anxiety disorders .

Study 2: Antitumor Activity

Research conducted on various derivatives of piperazine compounds highlighted the anti-tumor potential of this compound. In vitro assays demonstrated its effectiveness against specific cancer cell lines, indicating a need for further exploration into its therapeutic applications in oncology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide?

  • Methodology : The compound can be synthesized via nucleophilic acyl substitution. A common approach involves reacting 1-(4-fluorophenyl)piperazine with 2-methylphenyl isocyanate in dichloromethane (DCM) under basic conditions (e.g., N,NN,N-diisopropylethylamine) to form the carboxamide bond . Purification typically employs flash chromatography or crystallization with diethyl ether. Alternative routes may use substituted benzoyl chlorides as acylating agents .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodology :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are used to verify substituent positions on the piperazine ring and aromatic groups. For example, 1H^1H NMR signals for fluorophenyl protons appear as multiplets at δ 6.9–7.3 ppm .
  • X-ray crystallography : Determines crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions between carboxamide groups) .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N, F content within ±0.4% of theoretical values) .

Q. What preliminary biological screening assays are relevant for this compound?

  • Methodology :

  • Enzyme inhibition assays : Test against targets like carbonic anhydrase isoforms (hCA I/II) using acetazolamide as a positive control. Activity is measured via stopped-flow CO2_2 hydration .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated from dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Methodology :

  • Substituent variation : Modify the fluorophenyl group (e.g., replace F with Cl or CF3_3) or the 2-methylphenyl carboxamide moiety. For example, bromophenyl analogs (e.g., 4-bromophenyl) showed altered binding affinities in kinase assays .
  • Bioisosteric replacement : Replace the carboxamide with carbothioamide (as in ) to assess stability and target engagement .
  • Pharmacophore mapping : Use computational tools (e.g., Schrodinger’s Phase) to identify critical hydrogen-bond acceptors/donors .

Q. What computational strategies predict binding affinity to dopamine or serotonin receptors?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with D3_3 or 5-HT1A_{1A} receptors. Key residues (e.g., Asp110 in D3_3) often form salt bridges with the piperazine nitrogen .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of receptor-ligand complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. enzyme inhibition) be resolved?

  • Methodology :

  • Orthogonal assays : Compare results across multiple models (e.g., primary cells vs. immortalized lines) to rule out cell-specific effects .
  • Off-target profiling : Screen against unrelated enzymes (e.g., kinases, phosphatases) to identify polypharmacology .
  • Metabolite analysis : Use LC-MS to detect degradation products that may interfere with assays .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Methodology :

  • Salt formation : Synthesize hydrochloride salts via treatment with HCl gas in ethanol, improving solubility by >10-fold .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the piperazine nitrogen, balancing hydrophilicity and bioavailability .

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